Epi Lovastatin-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

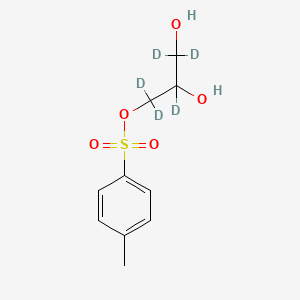

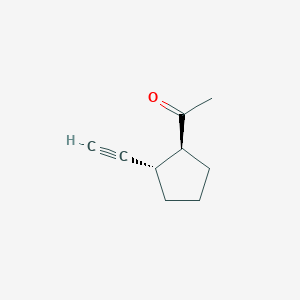

Epi Lovastatin-d3 is a labelled analogue of Epi Lovastatin, which is an impurity of Lovastatin . It is available for purchase from various suppliers .

Synthesis Analysis

Lovastatin, the parent compound of Epi Lovastatin-d3, is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC). A full DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps .Chemical Reactions Analysis

While specific chemical reactions involving Epi Lovastatin-d3 are not mentioned in the search results, a study on Lovastatin showed that it has a melting point at 445 K and thermal stability up to 535 K .Physical And Chemical Properties Analysis

Epi Lovastatin-d3 has a molecular weight of 448.6 g/mol . Further physical and chemical properties specific to Epi Lovastatin-d3 were not found in the search results.Aplicaciones Científicas De Investigación

Pharmacodynamic Properties and Therapeutic Applications

Lovastatin and its derivatives, including Epi Lovastatin-d3, have been the subject of extensive research due to their potent ability to inhibit HMG-CoA reductase, the enzyme crucial for cholesterol synthesis in the liver. This inhibition leads to a decrease in cholesterol synthesis, an increase in LDL receptor activity, and, consequently, a reduction in plasma cholesterol levels. This mechanism of action is pivotal for understanding the therapeutic applications of statins in managing hyperlipidemia and preventing cardiovascular diseases (Henwood & Heel, 1988; Grundy, 1988).

Biotechnological Production and Genetic Approaches

The biotechnological production of statins like Lovastatin involves various fungal species and has been a key area of research. The optimization of production processes and the use of genetic engineering to enhance statin production are significant for pharmaceutical manufacturing. This research not only enhances our understanding of the biosynthesis of these compounds but also aims to improve the efficiency and yield of statin production, making these drugs more accessible for therapeutic use (Neto et al., 2019).

Statins in Lung Inflammation and Particulate Matter Clearance

Recent studies have explored the role of statins, including Lovastatin, in reducing lung inflammation and aiding in the clearance of particulate matter from lung tissues. This application is particularly relevant in the context of chronic obstructive pulmonary disease (COPD) and other airway diseases, where statins' anti-inflammatory properties could offer new therapeutic strategies (Young & Hopkins, 2013).

Direcciones Futuras

While specific future directions for Epi Lovastatin-d3 were not found, statins in general have been shown to have pleiotropic effects with potential novel applications in the future . The pleiotropic benefits of statins in cardiovascular diseases that are independent of their lipid-lowering effects have been well documented .

Propiedades

Número CAS |

1330264-51-1 |

|---|---|

Nombre del producto |

Epi Lovastatin-d3 |

Fórmula molecular |

C24H36O5 |

Peso molecular |

407.565 |

Nombre IUPAC |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1/i3D3 |

Clave InChI |

PCZOHLXUXFIOCF-VWOIVJJTSA-N |

SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Sinónimos |

(2R)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-_x000B_dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; Epilovastatin-d3; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)

![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)

![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)

![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)